

# Technical Support Center: SRF-388 (SR0987) and PD-1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR0987   |           |
| Cat. No.:            | B1681098 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SRF-388 (formerly **SR0987**), a first-in-class anti-IL-27 antibody, on the PD-1/PD-L1 axis.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SRF-388?

A1: SRF-388 is a fully human monoclonal antibody that targets the p28 subunit of the immunosuppressive cytokine Interleukin-27 (IL-27).[1][2] By inhibiting IL-27, SRF-388 blocks its downstream signaling, which is known to suppress the immune system within the tumor microenvironment.[1][2][3] Preclinical studies have demonstrated that this blockade leads to enhanced immune cell activation and potent anti-tumor effects, both as a monotherapy and in combination with other cancer therapies like anti-PD-1 agents.[1][2][3]

Q2: How does SRF-388 influence the PD-1/PD-L1 pathway?

A2: The immunoregulatory cytokine IL-27 has been shown to upregulate inhibitory immune checkpoint receptors, including PD-L1.[4] Therefore, by neutralizing IL-27, SRF-388 is expected to reduce the expression of PD-L1 on tumor cells. This reduction in PD-L1 can, in turn, decrease the engagement of the PD-1 receptor on T cells, thereby promoting an anti-tumor immune response. This mechanism suggests a complementary effect when SRF-388 is used in combination with anti-PD-1 therapies.[1][4]



Q3: Is it expected to see changes in PD-1 expression on T cells after SRF-388 treatment?

A3: While the primary effect of SRF-388 is on the IL-27 pathway, which influences PD-L1 expression, changes in the overall immune activation state within the tumor microenvironment could indirectly lead to dynamic changes in PD-1 expression on T cells. Increased T cell activation and proliferation, resulting from the blockade of the immunosuppressive IL-27, might lead to a transient increase in PD-1 expression on newly activated T cells. Conversely, a reduction in chronic antigen stimulation due to tumor regression could lead to a decrease in PD-1 expression on exhausted T cells over time.

## Troubleshooting Guide: Unexpected PD-1 Expression Changes

This guide addresses potential issues researchers may encounter when evaluating PD-1 expression in response to SRF-388 treatment in pre-clinical or clinical settings.

Issue 1: Increased PD-1 expression on tumor-infiltrating lymphocytes (TILs) following SRF-388 treatment.

- Potential Cause: This may not be an adverse finding but rather an indication of immune
  activation. SRF-388's blockade of the immunosuppressive IL-27 can lead to a more robust
  anti-tumor T cell response. Newly activated T cells transiently upregulate PD-1 as a normal
  part of their activation cycle.
- Troubleshooting Steps:
  - Co-stain for other activation markers: Analyze TILs for co-expression of other T cell activation markers such as CD69, ICOS, or Granzyme B. An increase in these markers alongside PD-1 would support the hypothesis of immune activation.
  - Assess T cell proliferation: Use proliferation assays (e.g., Ki-67 staining) to determine if the PD-1 positive population is expanding.
  - Functional Assays: Perform functional assays to assess the cytokine production (e.g., IFN-γ, TNF-α) and cytotoxic capacity of the TILs. Increased functionality would indicate that the PD-1 expressing cells are not exhausted.



Issue 2: No significant change or a decrease in overall PD-1 expression in the tumor microenvironment.

- Potential Cause: This could indicate several possibilities:
  - The tumor microenvironment may have low levels of T cell infiltration to begin with.
  - The dominant mechanism of immune suppression in the specific model may not be IL-27 mediated.
  - The timing of the analysis may be suboptimal to observe peak changes in PD-1 expression.
- Troubleshooting Steps:
  - Baseline Characterization: Ensure thorough baseline characterization of the tumor microenvironment, including the initial density of T cell infiltration and PD-1/PD-L1 expression.
  - Time-course Analysis: Conduct a time-course experiment to evaluate PD-1 expression at multiple time points after SRF-388 administration.
  - Evaluate other Immune Checkpoints: Investigate the expression of other immune checkpoint molecules, such as TIM-3 and LAG-3, which may also be modulated by the IL-27 pathway.

#### **Data Presentation**

Table 1: Summary of SRF-388 Monotherapy Clinical Trial Data



| Trial Phase                 | Cancer Type                                   | Number of<br>Patients (at or<br>above RP2D) | Overall<br>Response<br>Rate (ORR)                                | Key<br>Observations                                                                                                |
|-----------------------------|-----------------------------------------------|---------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Phase 1/1b<br>(NCT04374877) | Non-Small Cell<br>Lung Cancer<br>(NSCLC)      | 9                                           | 22%                                                              | Confirmed partial responses were observed in patients with squamous NSCLC who had prior anti-PD-(L)1 treatment.[3] |
| Phase 1                     | Clear Cell Renal<br>Cell Carcinoma<br>(ccRCC) | 10                                          | 1 confirmed partial response                                     | Met criteria for opening Stage 2 of the monotherapy cohort.[4]                                                     |
| Phase 1                     | Hepatocellular<br>Carcinoma<br>(HCC)          | -                                           | 1 confirmed partial response (in combination with pembrolizumab) | Patient was<br>refractory to prior<br>VEGFR TKIs.[1]                                                               |

### **Experimental Protocols**

Protocol 1: In Vitro Co-culture Assay to Assess SRF-388 Effect on PD-L1 Expression

- Cell Culture: Culture a cancer cell line known to express PD-L1 (e.g., from lung, liver, or kidney cancer) and peripheral blood mononuclear cells (PBMCs) from healthy donors.
- Co-culture Setup: Co-culture the cancer cells with pre-activated T cells (from PBMCs) at an appropriate effector-to-target ratio (e.g., 5:1).
- Treatment: Treat the co-culture with varying concentrations of SRF-388 or an isotype control antibody.



- Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
- Flow Cytometry Analysis: Harvest the cells and stain for surface markers including PD-L1 on the cancer cells and PD-1 on the T cells. Analyze the median fluorescence intensity (MFI) of PD-L1 on the cancer cells to determine changes in expression.

#### **Visualizations**



Click to download full resolution via product page



Caption: Mechanism of SRF-388 in the tumor microenvironment.



Click to download full resolution via product page

Caption: General experimental workflow for studying SRF-388 effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Surface Oncology to Present New SRF388 Clinical Data at 2022 American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 2. Surface Oncology Announces New Randomized Phase 2 Clinical Study Evaluating SRF388 in Patients with First-Line Hepatocellular Carcinoma in Clinical Collaboration with Roche - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Support Center: SRF-388 (SR0987) and PD-1 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681098#unexpected-pd-1-expression-changes-with-sr0987]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com